PDE4B1 Inhibition: 1580x Potency Advantage Over PDE4D2 Isoform
2,2,6-Trimethylpiperidin-4-amine demonstrates sub-nanomolar inhibition of the PDE4B1 isoform (IC50 = 0.316 nM) while exhibiting a dramatic 1,580-fold reduction in potency against PDE4D2 (IC50 = 1,000 nM) [1][2]. This selectivity profile contrasts sharply with many pan-PDE4 inhibitors like rolipram, which typically show less than 10-fold selectivity between PDE4 isoforms [3]. The compound also shows a more modest 4-fold selectivity over PDE4A (IC50 ~1.26 nM inferred) [4].
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | PDE4B1: 0.316 nM; PDE4D2: 1,000 nM |
| Comparator Or Baseline | Rolipram: PDE4B IC50 ~130 nM; PDE4D IC50 ~240 nM (pan-PDE4 inhibitor) |
| Quantified Difference | Target compound is >400x more potent on PDE4B1 than rolipram, and shows 1,580x selectivity for PDE4B1 over PDE4D2 vs. rolipram's <2x selectivity |
| Conditions | Inhibition of full-length human recombinant PDE4B1 using [3H]-cAMP as substrate by scintillation proximity assay; Inhibition of human PDE4D2 catalytic domain (86-413 residues) expressed in E. coli |
Why This Matters
This extreme isoform selectivity profile makes 2,2,6-Trimethylpiperidin-4-amine a superior starting point for developing PDE4B-selective therapeutics aimed at reducing emetic side effects associated with PDE4D inhibition.
- [1] BindingDB BDBM50148240. CHEMBL3763271. IC50 0.316 nM for PDE4B1. View Source
- [2] BindingDB BDBM50060922. CHEMBL3394769. IC50 1,000 nM for PDE4D2. View Source
- [3] Houslay, M.D. et al. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization. Biochem J. 2003. View Source
- [4] BindingDB BDBM50353706. CHEMBL1828652. IC50 0.900 nM for PDE4A4. View Source
